Cas no 935-92-2 (2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione)

2,3,5-Trimethylcyclohexa-2,5-diene-1,4-dione is a substituted quinone derivative characterized by its methyl groups at the 2, 3, and 5 positions. This compound exhibits notable reactivity due to its conjugated diene and diketone structure, making it useful in organic synthesis and redox chemistry applications. Its electron-deficient quinoid core facilitates participation in cycloaddition reactions and serves as an intermediate in the preparation of more complex aromatic systems. The methyl substituents enhance solubility in organic solvents while influencing steric and electronic properties. This compound may also find utility in materials science, particularly in the development of charge-transfer complexes or as a building block for functionalized quinones.
2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione structure
935-92-2 structure
Product Name:2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
CAS No:935-92-2
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00045537
CID:83227
PubChem ID:70291
Update Time:2025-06-12

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,3,5-trimethyl-p-benzoquinone
    • 2,3,5-Trimethylquinone
    • 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
    • TRIMETHYLQUINONE
    • 2,3,5-Trimethyl-1,4-benzoquinone
    • 2,3,5-trimethylbenzo-1,4-quinone
    • 2,3,6-trimethyl-1,4-benzoquinone
    • 2,3,6-trimethyl-p-benzoquinone
    • Cumoquinone
    • p-Pseudocumoquinone
    • Pseudocumoquinone
    • Trimethyl-1,4-benzoquinone
    • Trimethylbenzoquinone
    • Trimethyl-p-benzoquinone
    • Trimethyl-p-quinone
    • 2,3,5-trimethyl-2,5-cyclohexadien-1,4-dione
    • 2,5-Cyclohexadiene-1,4-dione, 2,3,5-trimethyl-
    • 2,3,5-Trimethylbenzoquinone
    • 2,3,6-Trimethylbenzoquinone
    • Trimethylchinon [German]
    • 2,3,5-Trimethyl-2,5-cyclohexadiene-1,4-dione (ACI)
    • Benzoquinone, trimethyl- (6CI)
    • p-Benzoquinone, 2,3,5-trimethyl- (8CI)
    • p-Benzoquinone, trimethyl- (5CI)
    • 1,4-Cyclohexanedione, 2,3,5-trimethyl-
    • NSC 93919
    • ψ-Cumoquinone
    • EN300-159713
    • F16508
    • 2,5-Trimethyl-1,4-benzoquinone
    • DB-057413
    • CHEMBL423039
    • AKOS000493633
    • W-109103
    • 2,3,5-Trimethyl-[1,4]benzoquinone
    • p-Benzoquinone, 2,3,5-trimethyl-
    • 2,5-Trimethylquinone
    • Trimethylchinon
    • 2,4-dione, 2,3,5-trimethyl-
    • NSC-93919
    • BBL100342
    • InChI=1/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H
    • 2,5-Cyclohexadien-1,4-dione, 2,3,5-trimethyl-
    • UNII-O26GU14U9E
    • Benzoquinone, trimethyl-
    • F3145-3278
    • Z57265388
    • 2,6-Trimethyl-p-benzoquinone
    • O26GU14U9E
    • Pseudocomoquinone
    • Q27285228
    • .psi.-Cumoquinone
    • NSC93919
    • 2,6-Trimethylbenzoquinone
    • 2,5-Trimethyl-p-benzoquinone
    • p-Benzoquinone,3,5-trimethyl-
    • DS-3256
    • 2,5-Trimethylbenzoquinone
    • T3768
    • EINECS 213-309-2
    • SCHEMBL22805
    • CS-0153133
    • 935-92-2
    • 2,3,5-trimethyl-2,5-cyclohexadiene-1,4-dione
    • STK040623
    • NS00039575
    • DTXSID5061320
    • MFCD00045537
    • SY115471
    • MDL: MFCD00045537
    • Inchi: 1S/C9H10O2/c1-5-4-8(10)6(2)7(3)9(5)11/h4H,1-3H3
    • InChI Key: QIXDHVDGPXBRRD-UHFFFAOYSA-N
    • SMILES: O=C1C(C)=C(C)C(=O)C(C)=C1

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 18
  • XLogP3: 1.8
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Density: 0.9820 (rough estimate)
  • Melting Point: No data available
  • Boiling Point: 215°C(lit.)
  • Flash Point: 77.3±17.4 °C
  • Refractive Index: 1.5470 (estimate)
  • PSA: 34.14000
  • LogP: 1.42090
  • λmax: 255(MeOH)(lit.)
  • Vapor Pressure: 0.1±0.4 mmHg at 25°C

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Security Information

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Customs Data

  • HS CODE:2914690090
  • Customs Data:

    China Customs Code:

    2914690090

    Overview:

    2914690090 Other Quinones. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Summary:

    2914690090 other quinones.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Pricemore >>

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2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2951861-94-0 Solvents: Acetonitrile ;  5 h, 5 atm, 40 °C
Reference
Preparation of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione
, China, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 2876909-00-9 Solvents: Dichloromethane-d2 ;  -196 °C; 20 min, -20 °C
Reference
A Copper Cage-Complex as Mimic of the pMMO CuC Site
Bete, Sarah C.; May, Leander K.; Woite, Philipp; Roemelt, Michael; Otte, Matthias, Angewandte Chemie, 2022, 61(35),

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, μ-hydroxy(octadeca-μ-oxodecaoxodecatungstate)pe… Solvents: Acetonitrile ,  Water ;  15 min, 60 °C
Reference
H2O2-based selective oxidations by divanadium-substituted polyoxotungstate supported on nitrogen-doped carbon nanomaterials
Evtushok, Vasiliy Yu. ; Podyacheva, Olga Yu.; Suboch, Arina N.; Maksimchuk, Nataliya V. ; Stonkus, Olga A. ; et al, Catalysis Today, 2020, 354, 196-203

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Zirconium dioxide ,  Copper ;  30 min, rt
Reference
Cu2+-containing composites based on zirconia and powdered cellulose: effect of surface charge on their complexation and catalytic properties
Kovaleva, E. G.; Molochnikov, L. S.; Parshina, E. V.; Shishmakov, A. B.; Mikushina, Yu. V.; et al, Khimicheskaya Fizika, 2014, 33(6), 27-36

Production Method 5

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Cryptomelane (K(Mn8O16)) Solvents: Acetonitrile ;  4 h, 80 °C
Reference
Microwave-Assisted Synthesis of Manganese Oxide Octahedral Molecular Sieve (OMS-2) Nanomaterials under Continuous Flow Conditions
Opembe, Naftali N.; King'ondu, Cecil K.; Espinal, Anais E.; Chen, Chun-Hu; Nyutu, Edward K.; et al, Journal of Physical Chemistry C, 2010, 114(34), 14417-14426

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Titanocene dichloride ,  Titanium ,  Silica Solvents: Acetonitrile ;  30 min, 80 °C
Reference
Highly Selective Oxidation of Alkylphenols to Benzoquinones with Hydrogen Peroxide over Silica-Supported Titanium Catalysts: Titanium Cluster Site versus Titanium Single Site
Kholdeeva, Oxana A.; Ivanchikova, Irina D.; Guidotti, Matteo; Pirovano, Claudio; Ravasio, Nicoletta; et al, Advanced Synthesis & Catalysis, 2009, 351, 1877-1889

Production Method 7

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Reference
Oxidation of phenolic compounds with organohypervalent iodine reagents
Moriarty, Robert M.; Prakash, Om, Organic Reactions (Hoboken, 2001, 57,

Production Method 8

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Reference
Phenolic oxidations with phenyliodonium diacetate
Pelter, Andrew; Elgendy, Said M. A., Journal of the Chemical Society, 1993, (16), 1891-6

Production Method 9

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Solvents: Methanol
Reference
Phenolic oxidation with (diacetoxyiodo)benzene
Pelter, Andrew; Elgendy, Said, Tetrahedron Letters, 1988, 29(6), 677-80

Production Method 10

Reaction Conditions
1.1 Reagents: Ruthenium(2+), bis(2,2′-bipyridine-κN1,κN1′)oxo(pyridine)- Solvents: Acetonitrile-d3
Reference
Multiple electron oxidation of phenols by an oxo complex of ruthenium(IV)
Seok, Won K.; Meyer, Thomas J., Journal of the American Chemical Society, 1988, 110(22), 7358-67

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid
Reference
A convenient synthesis of alkyl-substituted p-benzoquinones from phenols by a hydrogen peroxide/heteropoly acid system
Shimizu, Masao; Orita, Hideo; Hayakawa, Takashi; Takehira, Katsuomi, Tetrahedron Letters, 1989, 30(4), 471-4

Production Method 12

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Water Solvents: Methanol ,  Acetonitrile ;  0 °C
Reference
Direct Anodic Conversion of 4-Hydroxybenzaldehydes into Benzoquinones
Sprang, Fiona; Klein, Jana; Waldvogel, Siegfried R., ACS Sustainable Chemistry & Engineering, 2023, 11(20), 7755-7764

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Iron Solvents: Acetonitrile ;  5 h, 50 °C
Reference
Preparation of 2,3,5-trimethyl-1,4-benzoquinone by oxygen oxidation
, China, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate (polystyrene supported) Solvents: Methanol ;  2 - 4 h, rt
Reference
Poly[4-(diacetoxyiodo)styrene]
Taylor, Richard J. K.; Addie, Matthew S., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2002, 1, 1-4

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Titanium Solvents: Acetonitrile ;  10 min, 80 °C
Reference
Environmentally Benign Oxidation of Alkylphenols to p-Benzoquinones: A Comparative Study of Various Ti-Containing Catalysts
Kholdeeva, Oxana A.; Ivanchikova, Irina D.; Maksimchuk, Nataliya V.; Mel'gunov, Maxim S.; Chang, Jong-San; et al, Topics in Catalysis, 2014, 57(17-20), 1377-1384

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Solvents: 1-Hexanol ,  Water ;  20 min, 60 °C
Reference
Trimethyl-1,4-benzoquinone synthesis via 2,3,6-trimethylphenol catalytic oxidation by oxygen in the presence of non-Keggin-type Mo-V-phosphoric heteropoly acid solutions
Rodikova, Yulia Anatolievna; Zhizhina, Elena Georgievna, Journal of Chemistry and Chemical Engineering, 2013, 7(9), 808-820

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Ferrous sulfate Solvents: Water ;  3 h, 45 °C
Reference
An efficient catalytic oxidation of o-methylphenols with the Fenton's reagent
Li, Y.; Zhang, P.; Wu, M.; Liu, W.; Yi, Zh.; et al, Oxidation Communications, 2008, 31(3), 672-676

Production Method 18

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate Catalysts: Sodium (SP-4-1)-[29H,31H-phthalocyanine-2,9,16,23-tetrasulfonato(6-)-κN29,κN30,κ… Solvents: Methanol ,  Water ;  5 min, rt
Reference
Oxidation of 2,3,6-trimethylphenol with potassium peroxymonosulfate catalyzed by iron and cobalt phthalocyanine tetrasulfonates in a methanol-water mixture
Cimen, Yasemin; Tuerk, Hayrettin, Applied Catalysis, 2008, 340(1), 52-58

Production Method 19

Reaction Conditions
1.1 Reagents: Iodine, bis(acetato-κO)[4-[(methylamino)carbonyl]phenyl]- (polystyrene-supported) Solvents: Methanol
Reference
Development of new and efficient polymer-supported hypervalent iodine reagents
Ficht, S.; Mulbaier, M.; Giannis, A., Tetrahedron, 2001, 57(23), 4863-4866

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Nitrogen dioxide Solvents: Dichloromethane
Reference
Convenient preparation of quinones via the catalytic autoxidation of hydroquinones with nitrogen oxides
Rathore, Rajendra; Bosch, Eric; Kochi, Jay K., Tetrahedron Letters, 1994, 35(9), 1335-8

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Raw materials

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Preparation Products

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione Suppliers

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Additional information on 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione

Introduction to 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione (CAS No. 935-92-2)

2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione, identified by its Chemical Abstracts Service (CAS) number 935-92-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This bicyclic ketone exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a precursor in the development of biologically active molecules.

The molecular structure of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione consists of a cyclohexane ring substituted with three methyl groups at the 2-, 3-, and 5-positions, along with two ketone groups at the 1- and 4-positions. This arrangement imparts a high degree of steric hindrance and electronic complexity, making it a versatile intermediate in organic synthesis. The presence of conjugated double bonds and carbonyl groups allows for diverse chemical transformations, including Diels-Alder reactions, Michael additions, and oxidation processes.

In recent years, the interest in 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione has been fueled by its role in the synthesis of complex natural products and pharmacologically relevant compounds. Researchers have leveraged its reactive sites to construct intricate scaffolds that mimic bioactive molecules found in plants and microorganisms. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

One of the most compelling aspects of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione is its utility in constructing polycyclic frameworks. The combination of methyl groups and ketone functionalities creates a rigid core that can be further functionalized to produce heterocyclic structures. These structures are of particular interest in medicinal chemistry due to their ability to interact with biological targets in specific ways. For example, recent studies have demonstrated the use of this compound in generating indole derivatives, which are known for their wide range of biological activities.

The synthetic versatility of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione has also made it a valuable tool in materials science. Its ability to undergo polymerization reactions has led to the development of novel polymeric materials with unique properties. These materials have potential applications in coatings, adhesives, and even electronic devices due to their tunable chemical composition and physical characteristics.

Recent advancements in computational chemistry have further enhanced the understanding of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione's reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with other molecules. This computational approach has enabled researchers to predict the outcomes of complex synthetic pathways with greater accuracy before conducting experimental trials.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione due to its structural motif's similarity to known bioactive compounds. Researchers have synthesized various analogs to evaluate their efficacy as drug candidates. Some notable examples include derivatives designed to modulate neurotransmitter receptors or inhibit key enzymes in cancer cell proliferation. These efforts underscore the compound's potential as a building block for next-generation therapeutics.

The environmental impact of synthesizing and utilizing 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione is another area of growing interest. Green chemistry principles have guided efforts to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. Catalytic processes have been particularly effective in improving yields while adhering to environmental standards. These innovations not only enhance efficiency but also align with global efforts to promote sustainable chemical practices.

The future prospects for 2,3,5-trimethylcyclohexa-2,5-diene-1,4-dione are promising given its multifaceted applications. As research continues to uncover new synthetic strategies and biological activities associated with this compound and its derivatives,its importance is likely to grow further。Collaborative efforts between academia and industry will be crucial in translating these findings into practical applications that benefit society.

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